molecular formula C13H20BrNO B13290424 2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol

2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol

Cat. No.: B13290424
M. Wt: 286.21 g/mol
InChI Key: NXNKORPEBSCPIA-UHFFFAOYSA-N
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Description

2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol is an organic compound with a complex structure that includes an amino group, a bromine atom, and multiple methyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3,5-dimethylphenol, followed by the alkylation with 1-amino-3-methylbutane under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and alkylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a bromine atom on the phenol ring allows for a wide range of chemical modifications and interactions .

Properties

Molecular Formula

C13H20BrNO

Molecular Weight

286.21 g/mol

IUPAC Name

2-(1-amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol

InChI

InChI=1S/C13H20BrNO/c1-7(2)5-10(15)12-9(4)13(14)8(3)6-11(12)16/h6-7,10,16H,5,15H2,1-4H3

InChI Key

NXNKORPEBSCPIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)C(CC(C)C)N)O

Origin of Product

United States

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